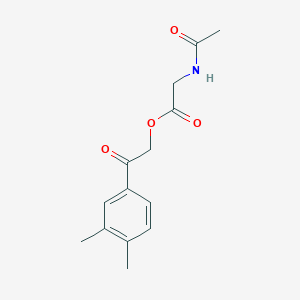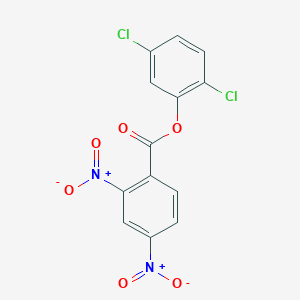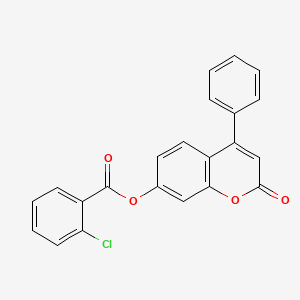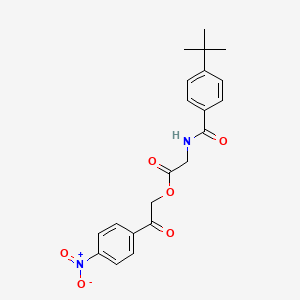
2-(4-nitrophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)glycinate
Übersicht
Beschreibung
The compound belongs to a class of substances synthesized through various chemical reactions, often involving nitro and benzoyl groups. These compounds are characterized by their complex molecular structures and diverse chemical properties, making them subjects of interest in chemical research.
Synthesis Analysis
Syntheses of related compounds typically involve reactions of nitrobenzyl or benzoyl derivatives. For instance, a method involves reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, characterized by NMR and FTIR spectroscopy techniques (Gholivand et al., 2009). Another approach includes acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite (Wang, Zhang, & Fan, 2018).
Molecular Structure Analysis
Molecular structure is often confirmed using single-crystal X-ray diffraction and FTIR spectroscopy. For example, the molecular structure of a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, was confirmed through these techniques (Kumar et al., 2014).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions. For instance, the photolysis of related o-nitro-tert-butylbenzoles under specific conditions results in distinct products (Döpp, 1971). They may also undergo nitration and cycloetherification, as seen in the synthesis of 4-nitro-dibenzofurans (Kumar et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and spectroscopic properties, are pivotal in understanding their nature. The crystal structure contains disordered molecules connected via hydrogen bonds, as observed in similar compounds (Gholivand et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are often studied using techniques like NBO analysis and HOMO/LUMO analysis. These analyses help in understanding the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Kumar et al., 2014).
Wissenschaftliche Forschungsanwendungen
Gel Sculpture and Supramolecular Interactions
A study demonstrates the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, highlighting remarkable properties like load-bearing, moldability, and self-healing due to supramolecular (non-covalent) interactions. This material's synthesis and functionalities suggest potential applications in stress-bearing materials and other applications where such properties are advantageous (Pathik Sahoo et al., 2012).
Photocatalytic Properties
Another study reports the assembly of coordination polymers with structural diversities and applications in luminescence sensing and photocatalytic activities. These materials exhibit selective and sensitive detection capabilities for metal ions and small organic molecules, including nitrobenzene derivatives, suggesting their use as bifunctional luminescence sensor materials (Xiutang Zhang et al., 2018).
Mesogenic Materials and Liquid Crystalline Properties
Research into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group reveals the synthesis of compounds exhibiting different liquid crystalline mesophases. The presence of a nitro group at the end of the molecules, classified as a strong polar group, affects the mesomorphic properties of these derivatives, suggesting applications in liquid crystal technology (H. Abboud et al., 2017).
Fluorescent and Thermoresponsive Polymers
A study on fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate copolymers designed with multiple LCSTs (lower critical solution temperatures) via nitroxide mediated controlled radical polymerization shows tunable properties based on the feed ratios of monomers. These materials could have significant implications in developing responsive materials for various applications (B. Lessard et al., 2012).
Electrochemical Reduction Studies
The electrochemical reduction of nitrobenzene in ionic liquids demonstrates mechanistic insights into the reduction process, revealing pathways that are consistent with those in conventional aprotic solvents. This study provides a foundation for understanding the electrochemical behaviors of nitrobenzene derivatives in non-conventional media, potentially leading to novel electrochemical synthesis methods or pollution remediation techniques (D. Silvester et al., 2006).
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-21(2,3)16-8-4-15(5-9-16)20(26)22-12-19(25)29-13-18(24)14-6-10-17(11-7-14)23(27)28/h4-11H,12-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJGEBLRZXKJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)
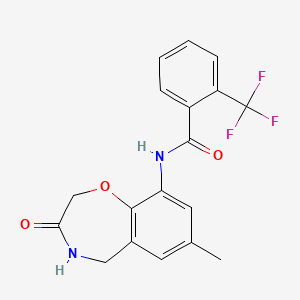
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)
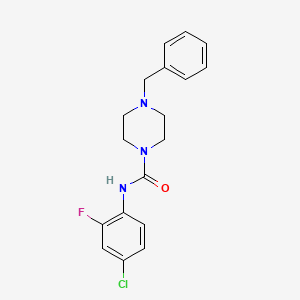
![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
